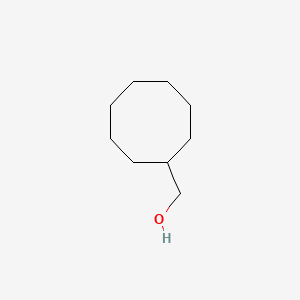

Cyclooctanemethanol

Vue d'ensemble

Description

Cyclooctanemethanol, also known as C8MeOH, is an alcohol molecule composed of eight carbon atoms and one hydroxyl group. It is a colorless, volatile liquid with a sweet smell and a boiling point of 126°C. C8MeOH is one of the simplest cyclic alcohols, and is of interest to researchers due to its unique properties. Its uses range from being a solvent for organic reactions to being used as a reagent in the synthesis of pharmaceuticals. In

Applications De Recherche Scientifique

Solvant à Point d'Ébullition Élevé

Le Cyclooctanemethanol est utilisé comme solvant à point d'ébullition élevé en raison de sa capacité à rester à l'état liquide à des températures élevées . Cette propriété le rend idéal pour les réactions qui nécessitent des températures plus élevées sans que le solvant ne s'évapore. Il est particulièrement utile dans les processus de distillation où la séparation des composants en fonction de leurs points d'ébullition est essentielle.

Agent de Transfert de Chaleur

Dans le domaine de la gestion thermique, le this compound sert d'agent de transfert de chaleur efficace . Sa stabilité thermique et sa phase liquide à des températures élevées lui permettent de transférer efficacement la chaleur dans des systèmes tels que les circuits de refroidissement dans les réacteurs chimiques ou les appareils électroniques.

Matériaux de Base pour Plastiques et Laques

Le this compound est un précurseur pour la fabrication de matériaux de base pour plastiques et laques . Sa structure chimique peut être modifiée pour produire divers dérivés qui forment les éléments constitutifs de certains plastiques et laques, améliorant ainsi leurs propriétés telles que la durabilité et la résistance chimique.

Synthèse de l'Acide Cyclooctanecarboxylique

L'oxydation du this compound conduit à la formation d'acide cyclooctanecarboxylique . Cet acide est un intermédiaire précieux en synthèse organique, utilisé pour produire d'autres produits chimiques par des réactions ultérieures.

Production de Nylon-8

L'une des applications importantes du this compound est la production de nylon-8 . Il est converti en octahydro-2-oxo-1H-azonine (lactame d'acide S-aminooctanoïque), qui est un monomère clé pour la synthèse de ce type de nylon, utilisé dans divers textiles et matériaux d'ingénierie.

Études de Solubilité

En raison de sa solubilité dans l'eau, le this compound est souvent utilisé dans les études de solubilité pour comprendre la dynamique de solvatation des composés cycliques . Cela peut fournir des informations sur le comportement de composés similaires dans les systèmes biologiques ou les processus industriels

Safety and Hazards

Cyclooctanemethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

Cyclooctanemethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For example, this compound can be oxidized by alcohol dehydrogenase to form cyclooctanone . Additionally, it may interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound may enhance or inhibit the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound can inhibit the activity of certain oxidoreductases by competing with their natural substrates. This inhibition can lead to changes in the redox state of cells and affect various metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including liver and kidney damage . These threshold effects are important for determining safe dosage levels for experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, influencing their activity and affecting the overall metabolic flux . These interactions can lead to changes in metabolite levels and impact cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can interact with enzymes and other biomolecules . These interactions can affect the compound’s activity and function, leading to changes in cellular processes and metabolic pathways.

Propriétés

IUPAC Name |

cyclooctylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPBLHYKDKSZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189897 | |

| Record name | Cyclooctanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3637-63-6 | |

| Record name | Cyclooctanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

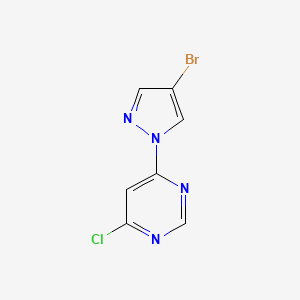

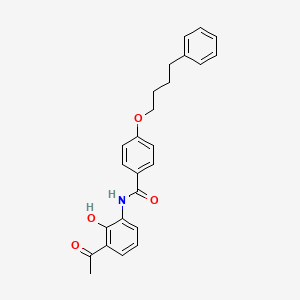

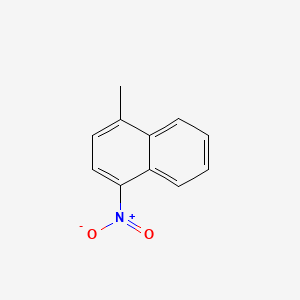

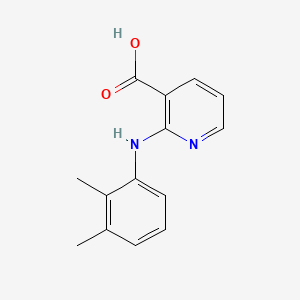

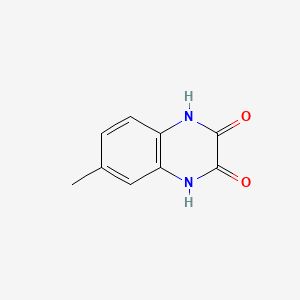

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics that dictate cyclooctanemethanol's activity on the nicotinic acetylcholine receptor?

A2: The research suggests that both the volume and length of cycloalkanemethanols play crucial roles in their interaction with the nAChR. [] The study reveals that the inhibitory effect on the open channel is lost when the volume of the compound exceeds approximately 340 ų. [] In contrast, the ability to enhance the apparent affinity of agonists appears to be dependent on a critical length of approximately 6.3 Å, which this compound satisfies. [] Therefore, this compound's specific volume and length allow it to interact with the nAChR in a way that both inhibits open channel activity and enhances agonist affinity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)